

Applications of Iridium Complexes in Photoredox Catalysis: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Iridium

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This document provides detailed application notes and experimental protocols for the use of **iridium** complexes in photoredox catalysis, a powerful and versatile methodology in modern organic synthesis. The unique photophysical and electrochemical properties of **iridium(III)** polypyridyl complexes, such as their long-lived excited states and potent redox potentials upon photoexcitation, have established them as privileged catalysts for a wide array of chemical transformations.^{[1][2][3]} These reactions are often characterized by mild conditions, high functional group tolerance, and the ability to generate reactive radical intermediates from previously stable precursors.^{[4][5]}

This guide will cover several key applications, including dual catalysis systems for cross-coupling, atom transfer radical addition (ATRA), and the functionalization of carbonyl compounds. Each section includes a summary of quantitative data in tabular format for easy comparison, detailed experimental protocols for key reactions, and diagrams of the relevant catalytic cycles and workflows.

Dual Iridium/Nickel Catalysis for Cross-Coupling Reactions

The synergistic combination of **iridium** photoredox catalysis with nickel catalysis has emerged as a robust strategy for the formation of carbon-carbon and carbon-heteroatom bonds.^{[6][7]} In

this dual catalytic system, the **iridium** photocatalyst absorbs visible light and engages in a single-electron transfer (SET) event to generate a radical intermediate from a stable precursor. This radical is then intercepted by a nickel co-catalyst, which facilitates the cross-coupling reaction.^[6] This approach circumvents the challenges associated with traditional cross-coupling methods, such as harsh reaction conditions and the need for pre-functionalized organometallic reagents.^{[1][7]}

Application Note: C(sp³)–C(sp²) Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Bromides

This protocol describes a general method for the cross-coupling of secondary alkyltrifluoroborates with a variety of aryl and heteroaryl bromides. The reaction proceeds at room temperature under visible light irradiation and exhibits broad functional group tolerance.^{[1][8]}

Entry	Aryl Bromide	Alkyltrifluoroborate	Product	Yield (%)	Catalyst Loading (Ir/Ni)	Time (h)	Ref.
1	4-Bromoacetophenone	Potassium cyclopentyltrifluoroborate	4-Cyclopentylacetophenone	92	1.0 mol% / 1.5 mol%	48	[8]
2	Methyl 4-bromobenzoate	Potassium cyclopentyltrifluoroborate	Methyl 4-cyclopentylbenzoate	92	1.0 mol% / 1.5 mol%	24	[8]
3	4-Bromobenzonitrile	Potassium isopropoxymethyltrifluoroborate	4-(Isopropoxymethyl)benzonitrile	85	1.0 mol% / 1.5 mol%	24	[1]
4	3-Bromopyridine	Potassium benzyloxymethyltrifluoroborate	3-(Benzyloxymethyl)pyridine	78	1.0 mol% / 1.5 mol%	24	[1]
5	5-Bromopyrimidine	Potassium ethoxymethyltrifluoroborate	5-(Ethoxymethyl)pyrimidine	88	1.0 mol% / 1.5 mol%	24	[1]

Experimental Protocol: General Procedure for C(sp³)-C(sp²) Cross-Coupling

Materials:

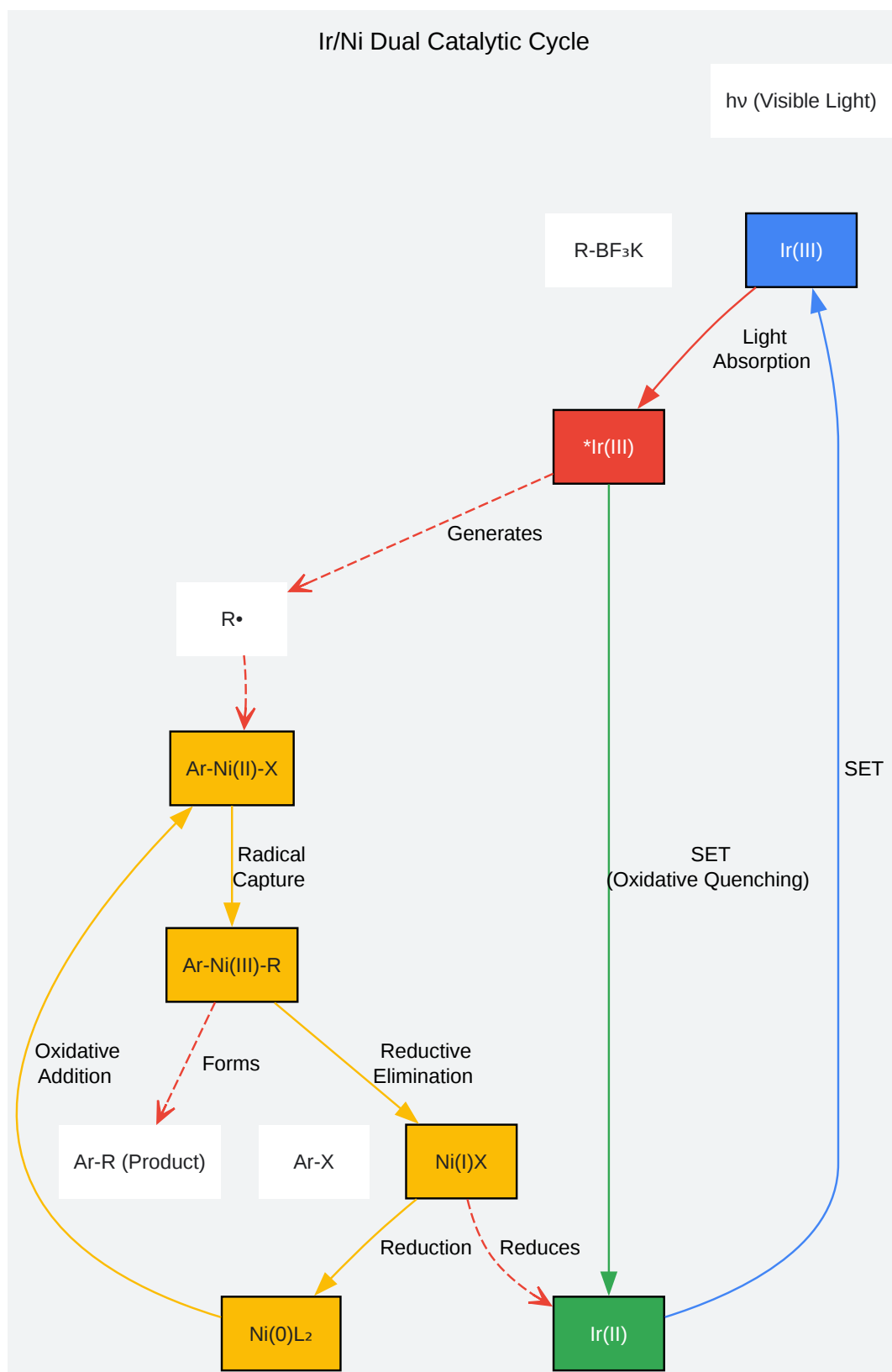
- **Iridium** photocatalyst: $[\text{Ir}\{\text{dF}(\text{CF}_3)\text{ppy}\}_2(\text{dtbbpy})]\text{PF}_6$ (or similar)
- Nickel catalyst: $\text{NiCl}_2 \cdot \text{dme}$ (dme = 1,2-dimethoxyethane)
- Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
- Aryl bromide (1.0 equiv)
- Potassium alkyltrifluoroborate (1.5 equiv)
- Base: K_2CO_3 (2.0 equiv)
- Solvent: Anhydrous 1,4-dioxane
- Light Source: Blue LED lamp (450 nm)

Procedure:

- To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the **iridium** photocatalyst (0.01 mmol, 1.0 mol%), $\text{NiCl}_2 \cdot \text{dme}$ (0.015 mmol, 1.5 mol%), and dtbbpy (0.015 mmol, 1.5 mol%).
- The vial is sealed with a septum and purged with nitrogen for 15 minutes.
- Under a positive pressure of nitrogen, add the aryl bromide (1.0 mmol), potassium alkyltrifluoroborate (1.5 mmol), and K_2CO_3 (2.0 mmol).
- Add anhydrous 1,4-dioxane (5.0 mL) via syringe.
- The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature. The vial should be positioned approximately 5-10 cm from the light source.
- The reaction progress is monitored by TLC or GC-MS.
- Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

- The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Catalytic Cycle: Ir/Ni Dual Catalysis for C(sp³)-C(sp²) Cross-Coupling



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Caption: Proposed mechanism for Ir/Ni dual photoredox catalysis.

Atom Transfer Radical Addition (ATRA)

Photoredox catalysis provides a mild and efficient alternative to traditional methods for atom transfer radical addition (ATRA) reactions, which often require harsh conditions or toxic reagents.^{[5][9]} **Iridium** photocatalysts can initiate the formation of a carbon-centered radical from a haloalkane, which then adds to an alkene. The resulting radical intermediate is subsequently trapped by a halogen atom to afford the difunctionalized product in an atom-economical fashion.

Application Note: ATRA of Bromoacetonitrile to Alkenes

This protocol details the addition of bromoacetonitrile to a variety of alkenes using fac-Ir(ppy)_3 as the photocatalyst under visible light irradiation.

Entry	Alkene	Halide Source	Product	Yield (%)	Catalyst Loading	Time (h)	Ref.
1	Styrene	Bromoacetonitrile	3-Bromo-2-phenylpropanenitrile	85	1.0 mol%	12	[10]
2	1-Octene	Bromoacetonitrile	3-Bromo-2-decylenenitrile	78	1.0 mol%	18	[10]
3	Cyclohexene	Bromoacetonitrile	2-(2-Bromocyclohexyl)acetonitrile	72	1.0 mol%	24	[10]
4	Allylbenzene	Bromomalononitrile	2-(1-Bromo-3-phenylpropan-2-yl)malononitrile	91	0.5 mol%	6	[11]

Experimental Protocol: General Procedure for ATRA

Materials:

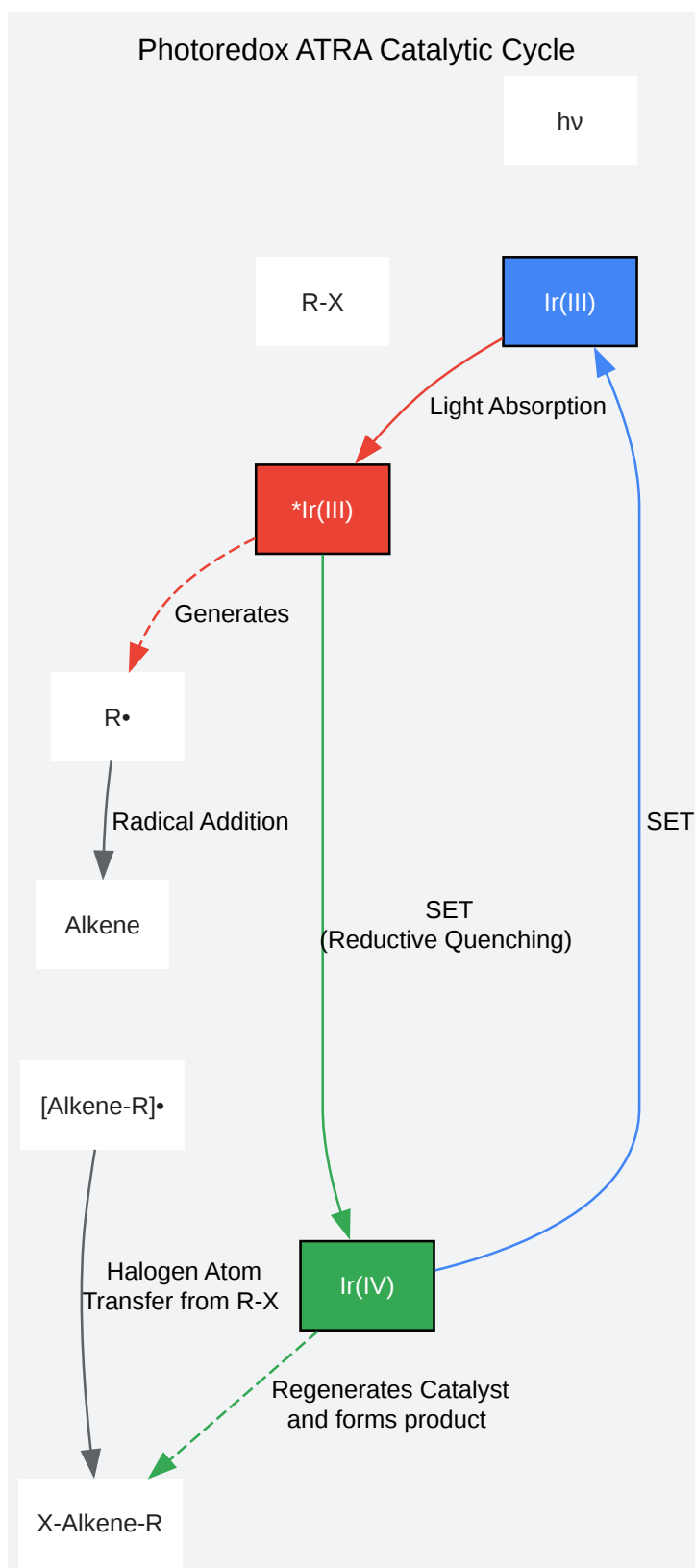
- **Iridium** photocatalyst: fac-Ir(ppy)₃
- Alkene (1.0 equiv)
- Haloalkane (e.g., bromoacetonitrile) (1.5 equiv)
- Solvent: Anhydrous acetonitrile

- Light Source: Compact fluorescent lamp (CFL) or blue LEDs

Procedure:

- In a screw-cap vial, dissolve the alkene (0.5 mmol) and the **iridium** photocatalyst (0.005 mmol, 1.0 mol%) in anhydrous acetonitrile (5.0 mL).
- Add the haloalkane (0.75 mmol).
- The vial is sealed and the solution is degassed by sparging with nitrogen for 20 minutes.
- The reaction mixture is stirred at room temperature while being irradiated with a CFL or blue LEDs.
- Monitor the reaction by GC-MS or NMR spectroscopy.
- Once the reaction is complete, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired ATRA product.

Catalytic Cycle: Iridium-Catalyzed ATRA



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Caption: Reductive quenching cycle for photoredox ATRA.

α -Alkylation of Carbonyl Compounds

The α -functionalization of carbonyl compounds is a cornerstone of organic synthesis. Photoredox catalysis, often in combination with organocatalysis, has enabled the direct α -alkylation of aldehydes and ketones under mild conditions, avoiding the use of strong bases and pre-formed enolates.^{[12][13][14]}

Application Note: Enantioselective α -Alkylation of Aldehydes

This protocol describes the enantioselective α -alkylation of aldehydes with α -bromocarbonyl compounds, merging **iridium** photoredox catalysis with chiral amine organocatalysis.

Entry	Aldehyde	α -Bromo Compound	Product	Yield (%)	ee (%)	Ref.
1	Hexanal	Ethyl 2-bromo-2-methylpropanoate	Ethyl 2,2-dimethyl-3-formylheptanoate	85	92	^[13]
2	Cyclohexanecarboxaldehyde	2-Bromoacet onitrile	2-(1-Formylcyclohexyl)acet onitrile	78	95	^[13]
3	3-Phenylpropanal	N-Phenyl-2-bromoacet amide	N-Phenyl-2-(1-formyl-3-phenylpropyl)acetamide	90	91	^[13]
4	Butanal	1-Bromo-3-cyanopropane	2-(3-Cyanopropyl)butanal	82	94	^[13]

Experimental Protocol: Enantioselective α -Alkylation of Aldehydes

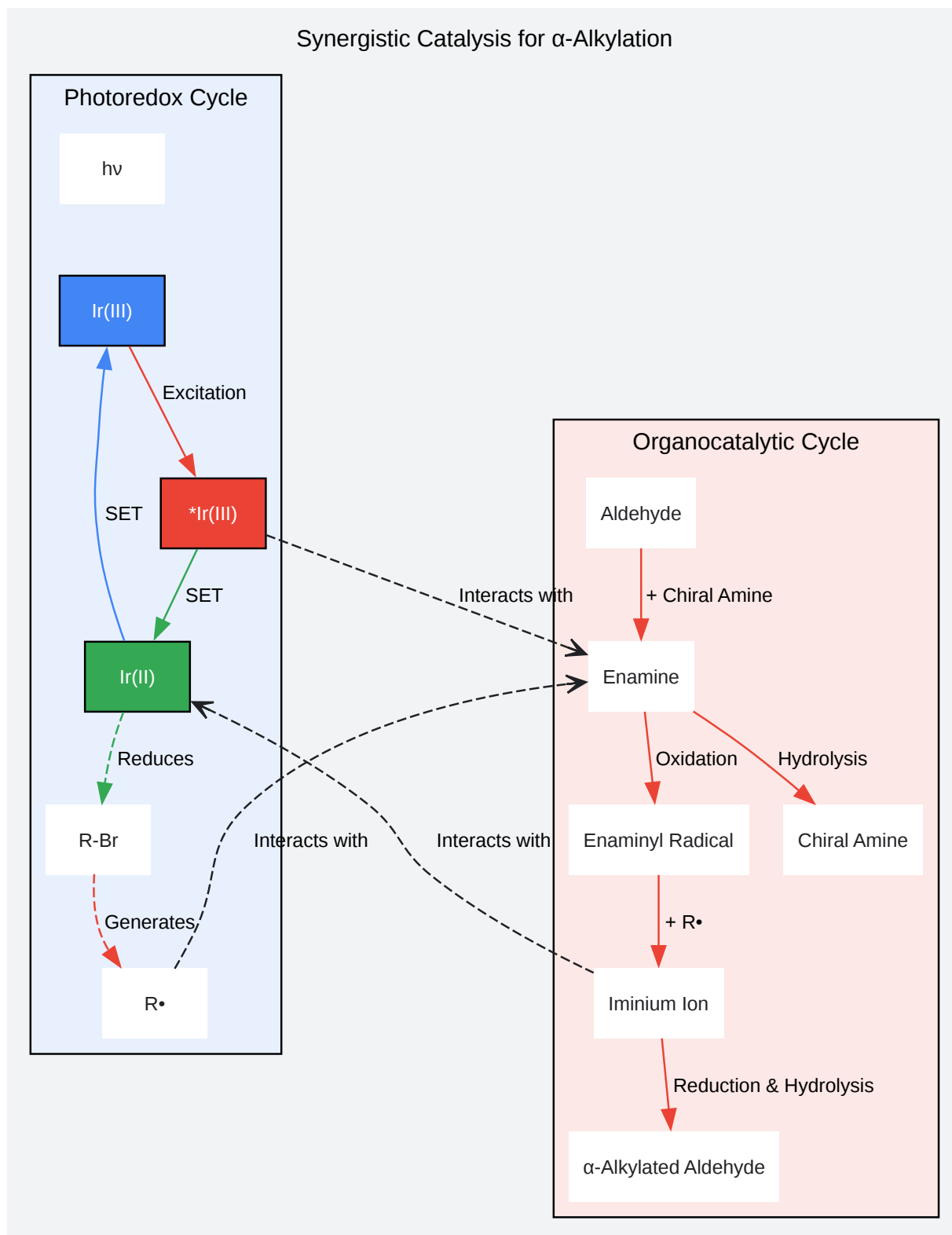
Materials:

- **Iridium** photocatalyst: $[\text{Ir}(\text{ppy})_2(\text{dtbbpy})]\text{PF}_6$
- Organocatalyst: (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine
- Aldehyde (1.2 equiv)
- α -Bromo compound (1.0 equiv)
- Base: 2,6-Lutidine (1.5 equiv)
- Solvent: Anhydrous DMSO
- Light Source: Blue LED strip

Procedure:

- To a solution of the **iridium** photocatalyst (0.01 mmol, 1.0 mol%) and the chiral amine organocatalyst (0.05 mmol, 5.0 mol%) in anhydrous DMSO (2.0 mL) in a sealed vial, add the aldehyde (1.2 mmol) and 2,6-lutidine (1.5 mmol).
- The α -bromo compound (1.0 mmol) is then added.
- The vial is sealed and the mixture is stirred at room temperature while being irradiated with blue LEDs.
- After the reaction is complete (monitored by TLC), the mixture is quenched with a saturated aqueous solution of NH_4Cl and extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over Na_2SO_4 , and concentrated.
- The residue is purified by flash chromatography to give the α -alkylated aldehyde. The enantiomeric excess is determined by chiral HPLC analysis.

Workflow Diagram: Synergistic Photoredox and Organocatalysis



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Caption: Workflow for synergistic photoredox and enamine catalysis.

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